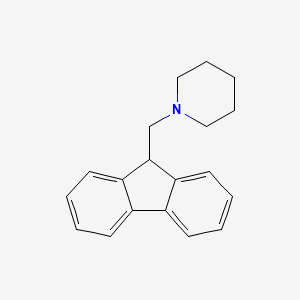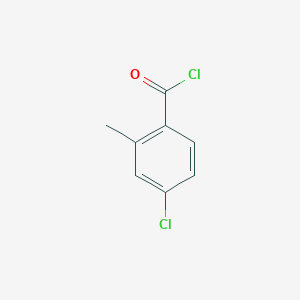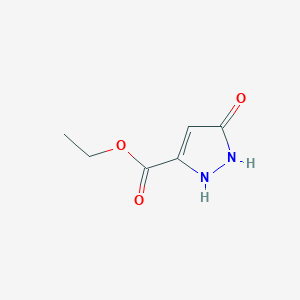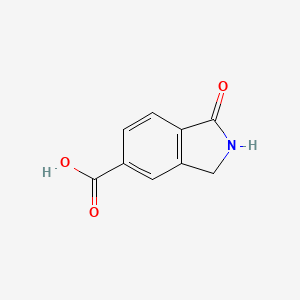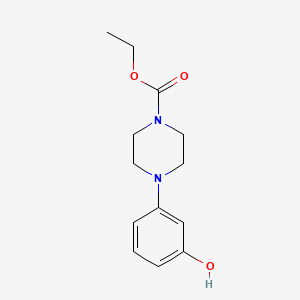
2-(2-氯-6-甲氧基-4-吡啶基)-2-丙醇
描述
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various applications.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).科学研究应用
合成化学应用该化合物被用于合成吡啶衍生物,展示了其在创造新型有机分子中的作用。例如,它参与了与特定试剂反应形成甲基磺酰基衍生物和铜(II)配合物的过程,展示了其在有机合成和配位化学中的多功能性(Ma et al., 2018)。这些衍生物在制药和材料科学等各个领域具有潜在的应用。
催化和材料科学此外,该化合物的衍生物已被研究其催化性能,特别是在与有机合成和工业过程相关的反应中。例如,一种新型催化剂钛硅酸盐AM-4显示出在从甲醇和丙烯氧合成1-甲氧基-2-丙醇的过程中具有潜力,这是一个具有重要工业意义的反应(Timofeeva et al., 2019)。这突显了该化合物在促进环保和高效化学过程中的潜力。
光物理和计算研究在光物理研究中,已合成了2-(2-氯-6-甲氧基-4-吡啶基)-2-丙醇的衍生物以研究其荧光性质。这些研究对于开发具有传感、成像和电子设备应用的新型荧光材料至关重要。在溶液和固态中合成和评估2-甲氧基和2-吗啉基吡啶化合物作为高发射荧光团的实验强调了该化合物在材料科学中的实用性(Hagimori et al., 2019)。
安全和危害
This involves studying the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely.
未来方向
This involves discussing potential future research directions or applications for the compound.
属性
IUPAC Name |
2-(2-chloro-6-methoxypyridin-4-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-9(2,12)6-4-7(10)11-8(5-6)13-3/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUAWUDGQFHHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC(=C1)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-methoxy-4-pyridinyl)-2-propanol | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


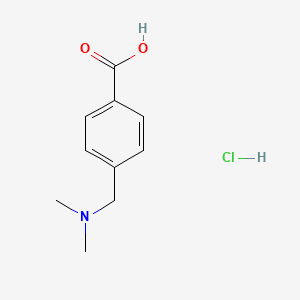
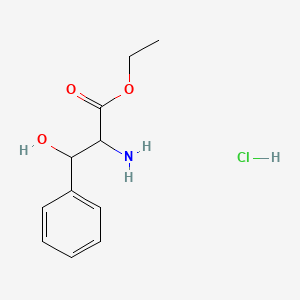
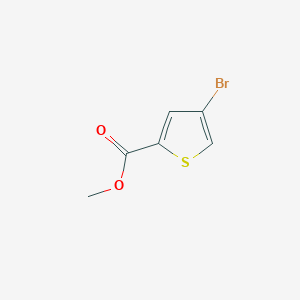
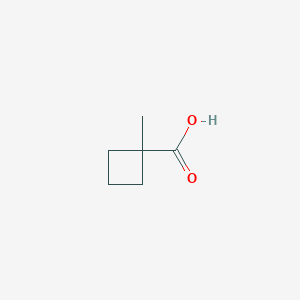
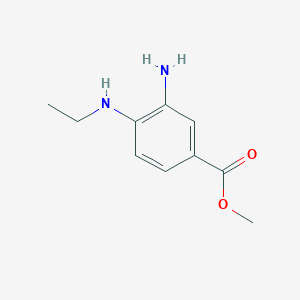
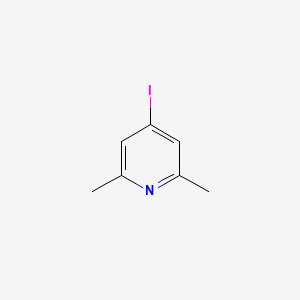
![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)
